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Compound Name: Fasudil mesylate

Cat. No.: B12368770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Fasudil
mesylate, a potent Rho-kinase (ROCK) inhibitor. The information presented herein is curated

from a range of preclinical studies, offering insights into its mechanism of action, efficacy

across various disease models, and pharmacokinetic profile.

Core Mechanism of Action
Fasudil mesylate's primary pharmacological activity is the inhibition of Rho-kinase (ROCK), a

serine/threonine kinase that plays a pivotal role in various cellular functions.[1] Activated by the

small GTPase RhoA, ROCK influences the phosphorylation of downstream targets like myosin

light chain (MLC), leading to increased smooth muscle contraction and vasoconstriction.[1] By

inhibiting ROCK, Fasudil prevents MLC phosphorylation, resulting in smooth muscle relaxation

and vasodilation.[1][2] This mechanism underpins its therapeutic effects in conditions

characterized by vasoconstriction, such as cerebral vasospasm.[1] Beyond its vasodilatory

effects, ROCK inhibition by Fasudil also impacts cell motility, proliferation, apoptosis, and

inflammation, suggesting its potential in a wider range of therapeutic areas including cancer

and neurodegenerative diseases.[1][3][4]

Signaling Pathway
The central signaling pathway modulated by Fasudil is the RhoA/ROCK pathway. A simplified

representation of this pathway and the inhibitory action of Fasudil is depicted below.
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Figure 1: Simplified RhoA/ROCK Signaling Pathway and Fasudil's Point of Inhibition.
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Preclinical Efficacy in Various Disease Models
Fasudil has demonstrated therapeutic potential in a wide array of preclinical models, spanning

cardiovascular diseases, neurological disorders, and oncology.

Cardiovascular Effects
In numerous preclinical models of cardiovascular diseases, including hypertension, pulmonary

hypertension, and ischemia-reperfusion injury, ROCK inhibitors like Fasudil have shown

significant efficacy.[4] These effects are attributed to the reduction of vascular smooth muscle

hypercontraction, attenuation of endothelial dysfunction, and decreased inflammatory cell

recruitment.[4] A meta-analysis of 19 preclinical studies on myocardial ischemia/reperfusion

injury in animal models revealed that Fasudil treatment significantly reduced myocardial infarct

size, lowered cardiac enzyme levels, and improved systolic and diastolic functions.[5][6]

Disease Model Animal Model Key Findings Reference

Myocardial

Ischemia/Reperfusion
Rat

Reduced myocardial

infarct size, decreased

cardiac enzymes,

improved systolic and

diastolic functions.

[5][6]

Metabolic Syndrome Rat

Ameliorated systolic

blood pressure,

improved glycemic

indices, and reduced

serum LDL, Rho

kinase, and BNP

levels.

[7]

Myocardial

Preconditioning
Rat

High dose (10 mg/kg)

produced

cardioprotective

effects against

arrhythmias and

reduced infarct size.

[8]
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Neuroprotective Effects
Fasudil has been investigated for its neuroprotective potential in models of brain ischemia-

reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), Fasudil
mesylate decreased neurological deficits and reduced cerebral infarct size.[9][10] These

effects are potentially mediated by the augmentation of eNOS protein expression and inhibition

of iNOS protein expression.[9] In vitro studies using rat brain slices subjected to oxygen-

glucose deprivation (OGD) showed that Fasudil increased neuronal cell viability by 40% in the

cortex and 61% in the hippocampus.[9][10]

Disease Model
Animal/Cell
Model

Key
Quantitative
Data

Key
Mechanisms

Reference

Brain Ischemia-

Reperfusion

(MCAO)

Rat

Significantly

smaller cerebral

infarct size.

Restored eNOS

expression,

reduced iNOS

expression.

[9][10]

Oxygen-Glucose

Deprivation
Rat brain slices

Increased

neuronal viability

by 40% (cortex)

and 61%

(hippocampus).

Increased SOD

activity by 50%

(cortex) and 58%

(hippocampus).

Inhibition of

iNOS activity and

oxidative stress.

[9][10]

Ischemic

Neuronal

Apoptosis

Rat (MCAO)

Significantly

decreased infarct

area, neuronal

apoptosis, and

caspase-3

activity.

Maintained

postischemic Akt

activity,

decreased PTEN

and ROCK

activity.

[11]

Anti-Tumor Activity
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Preclinical studies have highlighted the potential of Fasudil in cancer therapy, primarily through

the inhibition of tumor cell migration, invasion, and metastasis.[1][3] In various cancer cell lines,

Fasudil has been shown to modify tumor cell morphology and inhibit anchorage-independent

growth.[3]

Cancer Model Animal/Cell Model
Key Quantitative
Data

Reference

Peritoneal

Dissemination
Mouse (MM1)

Reduced tumor

burden and ascites

production by >50%.

[3][12]

Experimental Lung

Metastasis
Mouse (HT1080)

Decreased lung

nodules by

approximately 40%.

[3][12]

Orthotopic Breast

Cancer
Mouse (MDA-MB-231)

3-fold more tumor-free

mice in the Fasudil-

treated group versus

control.

[3][12]

Small-Cell Lung

Cancer
NCI-H1339 cells

IC50 of 76.04 µg/mL

for proliferation

inhibition.

[13]

Non-Small Cell Lung

Cancer

H1975, HCC827, PC9

cells

Dose-dependent

inhibition of cell

proliferation.

[14]

Analgesic Effects
Fasudil has been evaluated in preclinical models of neuropathic and inflammatory pain. At a

dose of 30 mg/kg, it significantly attenuated mechanical allodynia in models of spinal nerve

ligation (77%), chronic constriction injury (53%), and capsaicin-induced secondary mechanical

hypersensitivity (63%).[15] The ED50 was determined to be 10.8 mg/kg in the spinal nerve

ligation model and 5.7 mg/kg in an osteoarthritis pain model.[15]
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Pain Model Animal Model Dose
Key
Quantitative
Data

Reference

Spinal Nerve

Ligation (SNL)
Rat 30 mg/kg

77% attenuation

of mechanical

allodynia.

[15]

Chronic

Constriction

Injury (CCI)

Rat 30 mg/kg

53% attenuation

of mechanical

allodynia.

[15]

Osteoarthritis

(OA) Pain
Rat -

ED50 of 5.7

mg/kg.
[15]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols employed in the evaluation of Fasudil.

In Vitro ROCK Inhibition Assay
A common method to determine the inhibitory activity of Fasudil on ROCK is a cell-free kinase

assay.
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Reagents

Procedure Data Analysis

Recombinant ROCK-II

Incubate ROCK-II, ATP, MYPT-1, and Fasudil at 30°C for 30 min in a MYPT-1 coated plate.

ATP

MYPT-1 Substrate

Fasudil (various concentrations)

Wash plate to remove unbound reagents. Add anti-phospho-MYPT1 (Thr696) antibody and incubate for 1 hour at room temperature. Add secondary antibody and detection reagent. Measure signal (e.g., luminescence or fluorescence). Generate dose-response curve. Calculate IC50 value.

Click to download full resolution via product page

Figure 2: Workflow for an In Vitro ROCK Inhibition Assay.

Animal Model of Liver Fibrosis
The anti-fibrotic effects of Fasudil have been investigated in a thioacetamide (TAA)-induced

liver fibrosis model in mice.

Animal Model: Male C57BL/6 mice.

Induction of Fibrosis: Administration of TAA at 200 mg/kg once every 3 days for a total of 12

times.[16]

Treatment: One week after the start of TAA induction, Fasudil (10 mg/kg) is administered

intraperitoneally once a day for 3 weeks.[16]

Assessments:
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Histological analysis of liver tissue (Hematoxylin and Eosin staining, Sirius Red staining).

[16]

Western blotting and qPCR for fibrosis markers (α-SMA, Collagen I, MMP-2, MMP-9, TGF-

β1).[16]

Flow cytometry for immune cell activation (e.g., Natural Killer cells).[16]

Pharmacokinetics
The pharmacokinetic profile of Fasudil has been characterized in rats and dogs. Studies show

that Fasudil is rapidly distributed and eliminated from the body.[17] In rats, the pharmacokinetic

behavior is dose-dependent in the range of 2-6 mg/kg.[18] A significant gender difference in the

pharmacokinetics of Fasudil has been observed in rats, but not in beagle dogs.[18]

Species Dose
Key
Pharmacokinetic
Parameters

Reference

Rat 3, 6, 12 mg/kg (IV)

Terminal half-life

(t1/2β): 24.9 - 41.3

min

[17]

Rat 6 mg/kg (IV)

Highest

concentrations in lung,

kidney, spleen, and

intestine at 5 and 20

min post-dosing.

[17]

Rat 6 mg/kg (IV)

Excretion: 41.1% in

urine, 6.4% in feces,

38.4% in bile.

[17]

Rat -
Plasma protein

binding: 53.2%
[17]

Conclusion
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The preclinical data for Fasudil mesylate demonstrates a robust profile as a ROCK inhibitor

with significant therapeutic potential across a spectrum of diseases. Its well-defined mechanism

of action, coupled with demonstrated efficacy in models of cardiovascular disease, neurological

injury, cancer, and pain, underscores its versatility. The available pharmacokinetic data

provides a solid foundation for translational studies. Further research to explore its full

therapeutic utility and to optimize dosing regimens for different indications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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